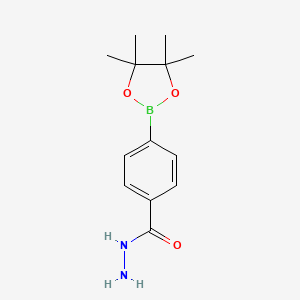

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is a boronate ester-functionalized benzohydrazide derivative. Its structure combines a pinacol-protected boronate group at the para-position of a benzene ring with a hydrazide (-CONHNH₂) substituent. The molecular formula is C₁₃H₁₈BN₃O₃, with a molecular weight of 275.11 g/mol (calculated from analogous compounds in and ). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity with aryl halides under palladium catalysis . Additionally, its hydrazide moiety enables applications in medicinal chemistry, such as prochelator design (e.g., BHAPI in ), where the boronate acts as a protective group that releases an active metal-chelating agent upon oxidation .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-9(6-8-10)11(17)16-15/h5-8H,15H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZSUVMUIACQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611673 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276694-16-7 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Benzohydrazides

A common approach involves the palladium-catalyzed borylation of 4-halobenzohydrazide derivatives with bis(pinacolato)diboron to form the pinacol boronate ester.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) is widely used.

- Base: Sodium carbonate or potassium acetate serves as the base.

- Solvent: Mixtures of 1,4-dioxane and water are typical.

- Temperature: Heating at 100°C under inert atmosphere (argon or nitrogen) for several hours (e.g., 4 hours).

- Work-up: After reaction completion, the mixture is diluted with water and extracted with organic solvents such as dichloromethane (DCM) with 10% methanol.

- Purification: Column chromatography on silica gel using methanol/DCM mixtures yields the pure boronate ester.

This method is exemplified in the synthesis of related compounds, such as 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride, which shares the boronate ester moiety and involves similar conditions (Pd(PPh3)4 catalyst, Na2CO3 base, dioxane/water solvent, 100°C, 4 h) with yields around 71%.

Amide and Hydrazide Formation Using Coupling Agents

The benzohydrazide moiety can be introduced or modified by coupling carboxylic acid derivatives with hydrazine or hydrazide-containing amines using carbodiimide coupling systems.

- Coupling Agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole).

- Base: DIPEA (N,N-diisopropylethylamine).

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions: Room temperature stirring for 1–2 hours.

- Work-up: Washing with aqueous NaOH and water, drying over MgSO4, and concentration.

- Purification: Column chromatography.

Summary Table of Preparation Conditions

Detailed Research Findings and Notes

The palladium-catalyzed borylation is the most reliable and widely used method for introducing the pinacol boronate ester group on aromatic rings bearing halogens, including bromides and chlorides. The reaction proceeds efficiently under mild heating and inert atmosphere, with sodium carbonate as a base to facilitate transmetallation.

The hydrazide functionality can be introduced by coupling hydrazine derivatives to carboxylic acid precursors or by converting esters or acid chlorides to hydrazides using carbodiimide coupling agents. This step is crucial for obtaining the benzohydrazide moiety without compromising the boronate ester, which is sensitive to harsh conditions.

Purification is typically done by silica gel chromatography using methanol/DCM mixtures, yielding analytically pure compounds as confirmed by LCMS and NMR data.

Alternative synthetic steps, such as Mitsunobu reactions, can be employed to install other functional groups on the aromatic ring before or after boronate ester formation, allowing structural diversification.

The compound’s stability under reaction conditions is generally good, but care must be taken to avoid protodeboronation or hydrolysis of the boronate ester during hydrazide formation and purification steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzene ring.

Substitution: Substitution reactions can introduce different substituents onto the benzene ring, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Boronic Esters: Formed through the oxidation of the boronic acid group.

Reduced Derivatives: Resulting from the reduction of the benzene ring.

Substituted Derivatives: Resulting from electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid functionality makes it a versatile reagent in cross-coupling reactions, which are essential in the construction of biologically active compounds.

Biology: In biological research, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is employed in the study of enzyme inhibitors and as a tool for probing biological pathways. Its ability to bind to specific proteins makes it valuable in drug discovery and development.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The compound's ability to interact with biological targets makes it a candidate for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with enhanced durability and functionality.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, modulating their activity. This interaction can inhibit or activate enzymes, leading to changes in biological pathways.

Molecular Targets and Pathways:

Enzymes: The compound can bind to enzymes involved in inflammatory responses, cancer cell proliferation, and microbial growth.

Pathways: By modulating enzyme activity, it can influence pathways related to inflammation, cell growth, and immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide and related boronate esters:

Reactivity in Cross-Coupling Reactions

- Target Compound : The para-substituted boronate group facilitates efficient Suzuki-Miyaura coupling with aryl halides, while the hydrazide group remains inert under standard reaction conditions .

- Comparison with Aldehyde Derivative (): The aldehyde group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can participate in Knoevenagel condensations or Wittig reactions, offering orthogonal reactivity absent in the hydrazide derivative .

Key Research Findings

Suzuki-Miyaura Efficiency : The target compound exhibits comparable coupling efficiency (≥80% yield) to other para-substituted aryl boronates, as demonstrated in the synthesis of meta-terphenyl-linked D–π–A dyads () .

Prochelator Activation : BHAPI’s boronate-to-chelator conversion occurs with a 10-fold increase in Fe³⁺ affinity post-oxidation, highlighting the strategic use of boronate masking () .

Positional Isomer Effects : Meta-substituted analogs (e.g., ) show reduced coupling yields (65–70%) compared to para-substituted derivatives due to steric hindrance .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

The compound features a hydrazide functional group attached to a boron-containing dioxaborolane moiety, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter the biochemical landscape within cells.

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.

- Cell Proliferation Modulation : Research suggests that the compound can influence cell proliferation rates in various cancer cell lines.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of benzohydrazide derivatives. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 12 | Apoptosis induction |

Study 2: Antioxidant Properties

In another investigation focused on antioxidant activity published in Free Radical Biology and Medicine, the compound demonstrated a notable ability to scavenge free radicals. The study utilized DPPH radical scavenging assays to quantify this activity.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | EC50 = 25 µM |

Q & A

Basic: What are the standard synthetic routes for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with hydrazine hydrate under acidic conditions (e.g., HCl or acetic acid) in a solvent like ethanol or methanol. Key steps include:

- Heating: Reflux at 70–80°C for 6–12 hours to drive the reaction to completion.

- Solvent Selection: Methanol is preferred for higher solubility of intermediates.

- Purification: Recrystallization from ethanol/water mixtures improves purity.

To optimize yield: - Use a 1.2:1 molar ratio of hydrazine hydrate to boronic acid to avoid side reactions.

- Monitor pH (maintain ~4–5) to prevent decomposition of the boronic ester moiety .

Advanced: How can Suzuki-Miyaura cross-coupling reactions be employed to functionalize this compound, and what are the critical parameters for catalyst selection?

Methodological Answer:

The boronic ester group in the compound enables Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups. Key considerations:

- Catalyst System: Use Pd(PPh₃)₄ (0.5–2 mol%) with a base (e.g., K₂CO₃ or CsF) in THF/H₂O (3:1) at 80°C.

- Substrate Scope: Electron-deficient aryl halides (e.g., 4-bromobenzonitrile) couple efficiently.

- Critical Parameters:

Structural: What are the best practices for determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software aid in refinement?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation of a DCM/hexane mixture.

- Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement with SHELX:

- SHELXD: Solve the phase problem via direct methods.

- SHELXL: Refine atomic coordinates and anisotropic displacement parameters.

- Validate hydrogen bonding using OLEX2 for visualization.

- Troubleshooting: For twinned crystals, apply the TWIN/BASF command in SHELXL to refine twin fractions .

Data Analysis: How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

Methodological Answer:

- NMR Contradictions:

- Unexpected Peaks: Compare with similar derivatives (e.g., 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic acid) to identify impurities or tautomers .

- Integration Errors: Use DEPT-135 to distinguish CH₂/NH groups in hydrazide moieties.

- IR Anomalies:

- Confirm boronate B-O vibrations at ~1350 cm⁻¹.

- Use DFT calculations (B3LYP/6-31G*) to simulate spectra and validate experimental data .

Biological: What methodologies are used to assess the neuroprotective potential of benzohydrazide derivatives, and how does this compound interact with oxidative stress pathways?

Methodological Answer:

- In Vitro Models:

- Treat SH-SY5Y neuronal cells with paraquat (10 μM) to induce oxidative stress.

- Measure ROS levels via DCFH-DA fluorescence.

- Mechanistic Studies:

Computational: Which computational approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity or binding affinity of this compound in drug design?

Methodological Answer:

- Reactivity Prediction:

- Use Gaussian09 with M06-2X/6-311++G(d,p) to calculate Fukui indices for nucleophilic attack sites on the boronate group.

- Binding Studies:

- Dock the compound into the ATP-binding pocket of HSP90 using AutoDock Vina.

- Apply MM-PBSA in AMBER20 to estimate binding free energies.

- Lattice Energy:

- Compute via PIXEL (in CLP software) to analyze hydrogen-bonding networks in crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.